Nogalonic acid methyl ester

Description

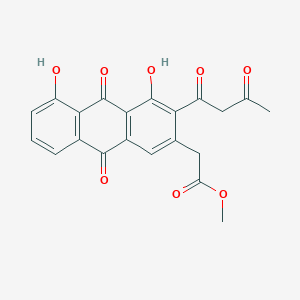

Nogalonic acid methyl ester (NAME) is a critical intermediate in the biosynthesis of nogalamycin, a potent anthracycline antibiotic produced by Streptomyces nogalater. NAME is formed through the enzymatic action of SnoC, a 14-methyltransferase that methylates the C-10 carboxyl group of nogalonic acid during the late stages of anthracyclinone biosynthesis . Structurally, NAME belongs to the anthraquinone class, characterized by a tetracyclic aromatic core with a unique 9S,10R stereochemistry at the C9 and C10 positions. This stereochemical configuration distinguishes it from other anthracyclines like daunorubicin and doxorubicin, which exhibit a 9R,10R configuration . The enzyme SnoaL, a polyketide cyclase, plays a pivotal role in the cyclization and aromatization steps leading to NAME’s formation, utilizing a novel aldol condensation mechanism distinct from classical Schiff-base or metal-dependent enzymes .

Properties

Molecular Formula |

C21H16O8 |

|---|---|

Molecular Weight |

396.3 g/mol |

IUPAC Name |

methyl 2-[4,5-dihydroxy-9,10-dioxo-3-(3-oxobutanoyl)anthracen-2-yl]acetate |

InChI |

InChI=1S/C21H16O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,23,27H,6,8H2,1-2H3 |

InChI Key |

QBPKMZSXGLNWOB-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Comparison with Other Methyl Esters

Methyl esters are ubiquitous in natural product biosynthesis and industrial applications. Below is a comparative analysis of NAME and selected methyl esters:

Table 1: Structural and Functional Comparison of Methyl Esters

*Note: Exact molecular formula of NAME is inferred from biosynthetic context in .

Key Observations :

- Structural Complexity: NAME’s tetracyclic anthraquinone core contrasts sharply with the linear or monocyclic structures of azelaic acid esters or fatty acid methyl esters (FAMEs).

- Biosynthetic Role: Unlike FAMEs (e.g., nonanoic acid methyl ester), which are energy-storage molecules or biodiesel components, NAME is a dedicated intermediate in antibiotic synthesis .

- Reactivity: Methyl cyanoacetate’s cyano group enables nucleophilic reactions, whereas NAME’s reactivity is governed by its aromatic and hydroxylated rings .

Analytical and Industrial Relevance

NAME is typically analyzed via X-ray crystallography or biosynthetic pathway studies due to its role in enzyme mechanism elucidation . In contrast, FAMEs like palmitic or oleic acid methyl esters are characterized by GC-MS for applications in biofuels or food chemistry . Azelaic acid esters, with their dicarboxylic structure, are used in polymer crosslinking, while N-acetyl neuraminic acid methyl esters serve as biochemical reagents .

Q & A

Q. Methodological Focus

- GC-MS : Fatty acid methyl esters (FAMEs), including NAME, are analyzed using polar cyanosilicone columns (e.g., AOCS/AOAC methods) for optimal resolution .

- LC-HRMS : High-resolution mass spectrometry with reverse-phase C18 columns enables precise identification of methylated intermediates .

Data Interpretation : Retention time matching (e.g., Figure 8A in GC-MS studies) and spectral libraries (e.g., Wiley/NIST) are essential for validation .

How can researchers resolve structural ambiguities in SnoALA enzyme studies?

Data Contradiction Analysis

Crystallographic studies of SnoALA revealed partial disorder in residues 37–40 (310-helix region), complicating electron density interpretation. Strategies include:

- Cryo-EM : To capture dynamic conformations.

- Mutagenesis : Stabilizing disordered regions via proline substitutions.

- Molecular Dynamics (MD) : Simulating side-chain flexibility .

What genetic tools validate the role of snoC in NAME methylation?

Advanced Experimental Design

Plasmid complementation assays (e.g., pSY15/pSY21d in Streptomyces TK24) are used to confirm snoC functionality. Key steps:

Gene knockout : Disrupting snoC to observe accumulation of unmethylated intermediates.

Complementation : Reintroducing snoC to restore NAME production.

Metabolite profiling : Comparing methylated (VA, VB) and unmethylated (IVA, IVB) compounds via LC-MS .

How do stereochemical variations in anthracyclinones affect NAME-derived products?

Stereochemical Complexity

SnoALA produces 9S,10R configurations in nogalamycin, unlike other anthracyclines (9R,10R). This impacts:

- Biological activity : Altered DNA intercalation properties.

- Enzyme specificity : Docking simulations reveal steric constraints in SnoALA’s active site favoring 9S .

What are common pitfalls in quantifying NAME via GC-MS?

Q. Methodological Challenges

- Co-elution : Overlapping peaks with structurally similar esters (e.g., nonanedioic acid dimethyl ester).

- Derivatization artifacts : Incomplete methylation or ester degradation.

Solutions : - Use internal standards (e.g., deuterated FAMEs).

- Optimize derivatization protocols (e.g., organic base-catalyzed transesterification) .

How can computational modeling enhance NAME biosynthesis studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.